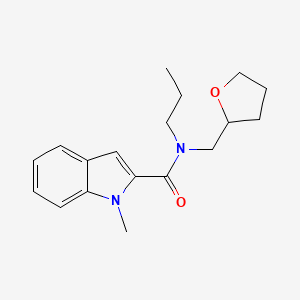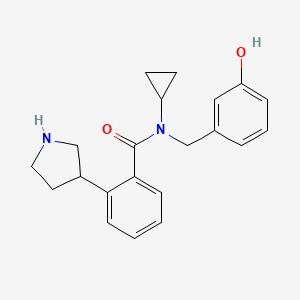
1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide, also known as THF-MDMB-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community for its potential use in research applications. This compound is a potent agonist of the CB1 and CB2 receptors, which are responsible for the effects of cannabis on the body.
Wirkmechanismus
1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide1 acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors leads to a variety of effects, including pain relief, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide1 has been shown to produce a range of biochemical and physiological effects, including increased heart rate, decreased body temperature, and altered behavior in animal models. In vitro studies have also demonstrated its ability to modulate the release of neurotransmitters such as dopamine and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide1 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, its high potency also presents a challenge in terms of dosing and potential toxicity, which must be carefully monitored in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide1, including investigating its potential therapeutic uses in treating pain, anxiety, and other disorders, exploring its effects on the immune system and inflammation, and developing new synthetic cannabinoids based on its structure. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on the endocannabinoid system and its potential for abuse and toxicity.
In conclusion, 1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide1 is a synthetic cannabinoid that has significant potential for use in scientific research applications. Its potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for studying the endocannabinoid system and exploring the potential therapeutic uses of cannabinoids. However, its high potency and potential for toxicity must be carefully monitored in experiments, and further research is needed to fully understand its effects on the body and its potential for abuse.
Synthesemethoden
1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide1 is synthesized through a multistep process that involves the reaction of 1H-indole-2-carboxylic acid with 1-(4-bromobutyl)-4-chloropiperidine, followed by the addition of 2-methyltetrahydrofuran-3-one. The final product is purified through chromatography and characterized through spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide1 has been used in various research applications, including studying the effects of synthetic cannabinoids on the endocannabinoid system, investigating the role of CB1 and CB2 receptors in pain modulation, and exploring the potential therapeutic uses of cannabinoids in treating various diseases.
Eigenschaften
IUPAC Name |
1-methyl-N-(oxolan-2-ylmethyl)-N-propylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-10-20(13-15-8-6-11-22-15)18(21)17-12-14-7-4-5-9-16(14)19(17)2/h4-5,7,9,12,15H,3,6,8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGLNQAHGUBNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CCCO1)C(=O)C2=CC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]urea](/img/structure/B5377834.png)
![4-(cyclopropylmethyl)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5377836.png)
![2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5377839.png)
![(3aR*,7aS*)-5-methyl-2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5377841.png)

![2-(2,3-dimethoxyphenyl)-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-imidazole](/img/structure/B5377883.png)
![2-cyclohexyl-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5377888.png)
![3-(methoxymethyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5377905.png)
![methyl 3-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5377915.png)
![3'-ethyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5377922.png)

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5377934.png)
![phenyl{4-[2-(2-pyridinyl)vinyl]phenyl}methanone](/img/structure/B5377935.png)
![(2R*,3S*,6R*)-5-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377942.png)